3-pyr-Cytisine

Description

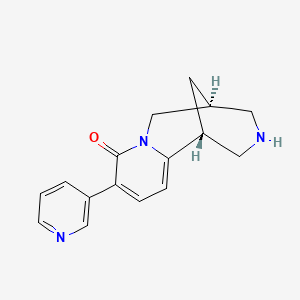

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYASQWDLRLAPK-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119043 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948027-43-8 | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948027-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 3-pyr-Cytisine on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3'-yl)-cytisine, commonly known as 3-pyr-Cytisine, is a synthetic derivative of the natural alkaloid cytisine.[1] Cytisine itself is a well-characterized partial agonist of nicotinic acetylcholine receptors (nAChRs) and has been utilized as a smoking cessation aid.[2][3] The modification of the cytisine scaffold, as seen in this compound, is a key strategy in medicinal chemistry to refine pharmacological properties, enhance subtype selectivity, and explore novel therapeutic applications.[1][4] Nicotinic acetylcholine receptors, a family of ligand-gated ion channels, are critical mediators of synaptic transmission in the central and peripheral nervous systems and are validated targets for a range of conditions including nicotine addiction, depression, and neurodegenerative diseases. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with various nAChR subtypes.

Core Mechanism of Action: A Subtype-Selective Partial Agonist

The primary mechanism of action of this compound is characterized by its behavior as a high-affinity, low-efficacy partial agonist with marked selectivity for the α4β2 nAChR subtype. This profile distinguishes it from its parent compound, cytisine, which exhibits more significant agonist activity at other nAChR subtypes.

1. Binding Affinity and Subtype Selectivity

This compound demonstrates a high affinity for α4β2* nAChRs, the subtype most implicated in the reinforcing effects of nicotine. Its affinity for other major neuronal subtypes, such as α3β4 and α7, is considerably lower. This selectivity is a desirable trait, as activation of ganglionic α3β4 receptors or α7 receptors can be associated with off-target effects. As a partial agonist, it binds to the receptor's orthosteric site—the same site as the endogenous neurotransmitter acetylcholine and other agonists like nicotine—but is less effective at inducing the conformational change required for full channel opening.

2. Functional Activity: Efficacy and Potency

Functionally, this compound is classified as a very weak partial agonist at α4β2 nAChRs. Its efficacy, or the maximal response it can produce, is less than 10% of that of a full agonist like acetylcholine (ACh). Studies on α4β2 receptors expressed in Xenopus oocytes have shown that this compound has low efficacy at both high-sensitivity (HS) and low-sensitivity (LS) isoforms of the α4β2 receptor, with efficacies of approximately 8% and 3% of the ACh response, respectively. This is a key distinction from cytisine, which is a more effective agonist at the LS α4β2 nAChRs.

This low intrinsic activity means that this compound provides a minimal level of receptor stimulation. In a therapeutic context, this can be sufficient to alleviate withdrawal symptoms (e.g., in nicotine dependence) by providing a baseline level of dopaminergic stimulation, while its high affinity allows it to effectively occupy the receptors.

Simultaneously, by occupying the binding site, this compound acts as a competitive antagonist in the presence of a full agonist. It blocks nicotine from binding to α4β2 receptors, thereby reducing the rewarding and reinforcing effects associated with smoking. This dual action—providing minimal stimulation to reduce cravings while blocking the effects of nicotine—is the hallmark of successful nAChR partial agonists in smoking cessation.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound compared to its parent compound, cytisine.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of this compound and Cytisine at nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 |

| Cytisine | ~0.17 - 1 nM | Low µM range | ~4.2 µM |

| This compound | High Affinity (nM range) | Low Affinity | Low Affinity |

Note: Specific Kᵢ values for this compound are not consistently reported across literature, but its high potency and low efficacy strongly suggest high affinity in the nanomolar range for the α4β2 subtype.

Table 2: Comparative Functional Efficacy (% of Acetylcholine Max Response) of this compound and Cytisine at nAChR Subtypes

| Compound | α4β2 (High Sensitivity) | α4β2 (Low Sensitivity) | α3β4 | α7 |

| Cytisine | <5% | ~10% | Full Agonist | Full Agonist |

| This compound | ~8% | ~3% | Negligible | Negligible |

Signaling Pathways and Downstream Effects

The interaction of this compound with the α4β2 nAChR initiates a cascade of events, albeit with lower magnitude than a full agonist.

Figure 1. Signaling pathway of this compound at a presynaptic dopaminergic terminal.

As a partial agonist, this compound binding leads to a limited influx of cations (Na⁺ and Ca²⁺) through the α4β2 receptor channel. This causes a slight membrane depolarization, which can be sufficient to modulate neuronal excitability and trigger the opening of voltage-gated calcium channels. The subsequent increase in intracellular calcium facilitates the fusion of synaptic vesicles containing dopamine, leading to its release into the synaptic cleft. This modest, sustained dopamine release is thought to underlie the compound's ability to mitigate withdrawal symptoms. Crucially, by occupying the receptor, it prevents the much larger depolarization and dopamine surge that would be induced by nicotine.

Experimental Protocols

The characterization of this compound's pharmacology relies on standard, robust methodologies in receptor research.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

-

Cell Preparation: Human embryonic kidney (HEK-293) cells are transfected with cDNAs encoding the specific nAChR subunits of interest (e.g., α4 and β2). The cells are cultured to allow for receptor expression and then harvested. Membranes containing the receptors are prepared via centrifugation.

-

Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs) is incubated with the cell membranes.

-

Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated using vacuum filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the gold standard for measuring the functional properties (potency and efficacy) of ligands at ion channels expressed in Xenopus laevis oocytes.

Figure 2. Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits is injected into the oocyte cytoplasm.

-

Incubation: The oocytes are incubated for several days to allow for the translation, assembly, and insertion of functional nAChR channels into the cell membrane.

-

Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

-

Drug Application: Solutions containing known concentrations of this compound are perfused over the oocyte. Binding of the agonist opens the nAChR channels, allowing cations to flow into the cell.

-

Data Acquisition: The voltage-clamp amplifier injects a compensatory current to maintain the holding potential. This injected current is equal in magnitude and opposite in sign to the current flowing through the ion channels, providing a direct measurement of receptor activity.

-

Analysis: By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to a saturating concentration of a full agonist like ACh.

Conclusion

The mechanism of action of this compound is defined by its profile as a high-affinity, low-efficacy partial agonist with significant selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This pharmacological signature allows it to modulate the activity of these critical receptors by providing a minimal level of stimulation while competitively inhibiting the binding of more efficacious agonists like nicotine. This distinct mechanism, which differs from its parent compound cytisine, makes this compound a valuable pharmacological tool and a lead compound for the development of novel therapeutics for CNS disorders, particularly those linked to dysregulation of the nicotinic cholinergic system, such as depression and nicotine addiction.

References

- 1. isaac-scientific.com [isaac-scientific.com]

- 2. The thermodynamic profile and molecular interactions of a C(9)-cytisine derivative-binding acetylcholine-binding protein from Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-pyr-Cytisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-pyr-Cytisine, a derivative of the natural alkaloid (-)-cytisine. This compound, also known as 3-(pyridin-3-yl)cytisine, has garnered interest in the scientific community for its potential as a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and its antidepressant-like effects.[1] This document outlines a probable synthetic route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and details the key characterization data essential for its identification and quality assessment. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of novel cytisine analogs.

Introduction

(-)-Cytisine is a plant-derived alkaloid with a well-established profile as a partial agonist of α4β2 nAChRs, making it a valuable scaffold in the development of smoking cessation aids and potential treatments for various neurological disorders.[2] Modification of the cytisine core structure offers a promising strategy to modulate its pharmacological properties, including receptor subtype selectivity, potency, and pharmacokinetic profile. The introduction of an aromatic substituent at the 3-position of the pyridone ring, as in this compound, represents a key structural alteration that can significantly influence its interaction with nAChRs. This guide focuses on the synthesis and characterization of this specific derivative.

Synthesis of this compound

While a definitive, publicly available step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, a plausible and widely utilized method for the synthesis of analogous aryl-substituted cytisine derivatives is the Suzuki-Miyaura cross-coupling reaction .[2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

The proposed synthetic pathway for this compound would likely involve the following key steps:

-

Protection of the secondary amine: The secondary amine in the cytisine molecule is typically protected to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Halogenation of the pyridone ring: Introduction of a halogen, most commonly bromine, at the 3-position of the N-Boc-protected cytisine.

-

Suzuki-Miyaura cross-coupling: The 3-bromo-N-Boc-cytisine intermediate is then coupled with pyridine-3-boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

-

Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

Experimental Protocol (Proposed)

The following is a generalized, proposed protocol based on established Suzuki-Miyaura coupling procedures for cytisine derivatives.[2][3] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: N-Boc Protection of (-)-Cytisine

-

To a solution of (-)-cytisine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the product to obtain N-Boc-(-)-cytisine.

Step 2: Bromination of N-Boc-(-)-cytisine

-

To a solution of N-Boc-(-)-cytisine in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide).

-

Stir the reaction at an appropriate temperature until the starting material is consumed.

-

Isolate and purify the 3-bromo-N-Boc-(-)-cytisine.

Step 3: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-bromo-N-Boc-(-)-cytisine, pyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of DME and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 85 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 4: Deprotection

-

Dissolve the purified N-Boc-3-pyr-Cytisine in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid) to cleave the Boc group.

-

Stir the reaction at room temperature for a short period.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the final product, this compound, to obtain a solid.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following data, compiled from available sources and expected outcomes, should be obtained.

Physicochemical Properties

| Property | Value |

| Chemical Name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a]diazocin-8-one |

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 267.33 g/mol |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the cytisine scaffold protons, along with signals corresponding to the protons of the newly introduced pyridin-3-yl group in the aromatic region.

-

¹³C NMR: The spectrum should display the expected number of carbon signals for the this compound structure, with chemical shifts indicative of the different carbon environments in the aliphatic and aromatic regions.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.33.

Pharmacological Characterization

This compound has been characterized as a high-affinity partial agonist for the α4β2 nAChR subtype.

| Receptor Subtype | Kᵢ (nM) |

| α4β2 | 0.91 |

| α3β4 | 119 |

| α7 | 1100 |

| Table 1: Binding affinities (Ki) of this compound for different nAChR subtypes. |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via Suzuki-Miyaura cross-coupling offers a viable method for its preparation, and the outlined characterization parameters are essential for verifying its structure and purity. The presented information is intended to facilitate further research into the pharmacological profile and therapeutic applications of this and other novel cytisine derivatives. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe execution.

References

The Binding Affinity and Selectivity Profile of 3-pyr-Cytisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytisine, a plant alkaloid extracted from species such as Cytisus laborinum, is a potent ligand for nicotinic acetylcholine receptors (nAChRs). Its chemical structure, which includes a pyridine ring, underlies its interaction with these receptors. Functionally, cytisine acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is critically implicated in nicotine addiction. This property allows cytisine to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine, making it a valuable pharmacotherapy for smoking cessation. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of cytisine, details the experimental protocols used to elucidate these characteristics, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data on cytisine's binding affinity (Ki) and functional activity (EC50) across various nAChR subtypes.

Table 1: Binding Affinity of Cytisine for nAChR Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Species | Cell Line/Tissue | Reference |

| α4β2 | [3H]Epibatidine | 0.17 | Human | HEK293 | [1] |

| [3H]Epibatidine | Subnanomolar | Human | HEK293 | [2] | |

| [3H]Cytisine | 0.3 | Human | HEK293 (homogenate) | [3] | |

| [3H]Cytisine | 0.8 | Human | HEK293 (intact cells) | [3] | |

| α7 | [125I]α-Bungarotoxin | 4200 | Human | IMR32 | [1] |

| α3β4 | [3H]Epibatidine | ~40-fold lower than α4β2 | Human | HEK293 | |

| α3β2 | [3H]Epibatidine | ~20-fold lower than α4β2 | Human | HEK293 | |

| α4β4 | [3H]Epibatidine | Subnanomolar | Human | HEK293 | |

| α1βγδ (muscle) | [125I]α-Bungarotoxin | 430 | Torpedo | Electroplax membrane |

Table 2: Functional Activity (EC50/IC50) of Cytisine at nAChR Subtypes

| Receptor Subtype | Activity | EC50/IC50 (µM) | Species | Expression System | Reference |

| α4β2 | Partial Agonist (Activation) | ~1 | Human | - | |

| Partial Agonist (Activation) | 0.06 - 18 (high-affinity) | Human | Xenopus oocytes | ||

| Desensitization | 0.00005 - 0.0028 (high-affinity) | Human | Xenopus oocytes | ||

| (α4)2(β2)3 (HS) | Partial Agonist | IC50 = 0.61 | Human | Xenopus oocytes | |

| (α4)3(β2)2 (LS) | Partial Agonist | EC50 = 5.3, IC50 = 7.30 | Human | Xenopus oocytes | |

| α3β4 | Full Agonist | - | Human | - | |

| α7 | Full Agonist | - | Human | - |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (like cytisine) and its receptor. These assays measure the affinity (typically as the inhibition constant, Ki) of an unlabeled compound by determining its ability to displace a radiolabeled ligand from the receptor.

Typical Protocol for [3H]Epibatidine Displacement:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) are cultured and harvested.

-

Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated in multi-well plates with a constant concentration of the radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled competitor compound (cytisine).

-

The reaction is allowed to reach equilibrium, typically for a set time at a specific temperature (e.g., 2 hours at 4°C).

-

-

Separation of Bound and Unbound Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique to study the functional properties of ion channels, such as nAChRs, expressed in the cell membrane of Xenopus oocytes. It allows for the measurement of ion currents evoked by the application of agonists, thereby determining a compound's efficacy (degree of channel activation) and potency (EC50).

Typical Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated (the surrounding follicular cell layer is removed) enzymatically and mechanically.

-

Complementary RNA (cRNA) encoding the desired nAChR subunits is injected into the oocyte cytoplasm.

-

The oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically between -50 mV and -90 mV).

-

-

Compound Application and Data Acquisition:

-

The agonist (cytisine) is applied to the oocyte via the perfusion system at various concentrations.

-

The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded by the amplifier.

-

Data is acquired and digitized using specialized software.

-

-

Data Analysis:

-

The peak current response at each concentration is measured.

-

A concentration-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration.

-

The EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined by fitting the curve with a sigmoidal function.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.

Signaling Pathway: nAChR Activation

Caption: General signaling pathway following nAChR activation.

References

- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 3-pyr-Cytisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 3-pyr-Cytisine, a derivative of the natural alkaloid cytisine. This document summarizes its binding affinity and functional activity at nicotinic acetylcholine receptors (nAChRs), details the experimental protocols used for its characterization, and visualizes key experimental workflows.

Core Pharmacological Data

This compound has been identified as a weak partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype and has been investigated for its potential as an antidepressant. While extensive quantitative data for this compound is limited in publicly available literature, this section presents the known information and provides comparative data for its parent compound, cytisine, to offer a comprehensive pharmacological context.

Table 1: Receptor Binding Affinities (Ki) of Cytisine and its Analogs at Various nAChR Subtypes

| Compound | α4β2 (nM) | α7 (nM) | α3β4 (nM) | α1βγδ (muscle) (nM) | Radioligand | Source |

| Cytisine | 0.46 - 2.0 | 4200 - 5820 | >500 | 430 | [³H]-Nicotine, [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [1][2] |

| Varenicline | 0.06 | 322 | - | >8000 | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [1] |

| Nicotine | 6.1 | 2110 | - | 2000 | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [2] |

Data for this compound is not sufficiently available in the literature to be included in this table.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Cytisine at nAChR Subtypes

| Compound | Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of ACh response) | Assay Type | Source |

| Cytisine | α4β2 | ~1 | Partial Agonist | Two-Electrode Voltage Clamp (Xenopus Oocytes) | [1] |

| Cytisine | α7 | - | Full Agonist | - | |

| Cytisine | α3β4 | - | Full Agonist | - |

Specific EC₅₀ and Eₘₐₓ values for this compound are not detailed in the available literature, though it is characterized as a "very weak α4β2 nAChR partial agonist".

Experimental Protocols

The following sections detail the standard methodologies employed to determine the in vitro pharmacological profile of cytisine derivatives like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for various nAChR subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compound: this compound

-

Radioligands: [³H]-Cytisine or [³H]-Epibatidine for α4β2 nAChRs; [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs.

-

Receptor Source: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest, or from brain regions known to be rich in specific subtypes (e.g., rat cortex).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine).

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

A parallel set of tubes containing the radioligand and a high concentration of a non-specific competitor is included to determine non-specific binding.

-

Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation or gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to characterize the functional activity of a compound (agonist, antagonist, or partial agonist) at a ligand-gated ion channel.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at specific nAChR subtypes.

Materials:

-

Test Compound: this compound

-

Full Agonist: Acetylcholine (ACh) or Nicotine

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: Complementary RNA encoding the subunits of the desired nAChR subtype.

-

Recording Solution: Buffered saline solution (e.g., ND96).

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, data acquisition system.

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

-

A solution containing the cRNAs for the nAChR subunits is injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with the recording solution.

-

Two microelectrodes filled with a conducting solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).

-

-

Compound Application:

-

The test compound (this compound) is applied to the oocyte at various concentrations through the perfusion system.

-

The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

-

A full agonist (e.g., ACh) is also applied at a saturating concentration to determine the maximum possible response.

-

-

Data Analysis:

-

The peak current response is measured for each concentration of the test compound.

-

A concentration-response curve is generated by plotting the current amplitude against the compound concentration.

-

The potency (EC₅₀), which is the concentration of the compound that elicits 50% of its maximal effect, is determined from the curve.

-

The efficacy (Eₘₐₓ) is determined as the maximal response induced by the test compound, often expressed as a percentage of the maximal response induced by the full agonist.

-

Visualizations

Experimental Workflow Diagrams

Caption: Radioligand Binding Assay Workflow.

Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.

Signaling Pathway

While this compound is a direct-acting ligand, its interaction with the nAChR initiates a signaling cascade. The following diagram illustrates the general pathway following the activation of a neuronal nAChR.

Caption: General nAChR Signaling Pathway.

References

- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 3-pyr-Cytisine: A Weak Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors with Antidepressant Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of 3-pyr-Cytisine, a novel derivative of the natural alkaloid cytisine. This compound has been identified as a very weak partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of mood disorders and nicotine addiction. This whitepaper details the scientific rationale behind its development, its pharmacological profile, and the preclinical evidence supporting its potential as a novel antidepressant agent. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Introduction

The modulation of nicotinic acetylcholine receptors (nAChRs) has emerged as a promising strategy for the development of novel therapeutics for a range of central nervous system disorders. The α4β2 subtype, in particular, is a well-validated target for smoking cessation therapies, with partial agonists like varenicline demonstrating clinical efficacy. Recent research has also implicated α4β2 nAChRs in the pathophysiology of depression, suggesting that compounds that modulate this receptor may have antidepressant properties.[1][2]

Cytisine, a natural product extracted from the seeds of plants like Cytisus laburnum, is a partial agonist at α4β2 nAChRs and has been used for smoking cessation in Eastern Europe for decades.[3][4] Its chemical scaffold provides a valuable starting point for the development of new nAChR ligands with improved pharmacological properties. This compound, a derivative of cytisine, was developed to explore the therapeutic potential of very weak partial agonism at the α4β2 nAChR. This document will delve into the scientific journey of this compound, from its synthesis to its preclinical evaluation as a potential antidepressant.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cytisine | C₁₁H₁₄N₂O | 190.24 |

| This compound | C₁₆H₁₇N₃O | 267.33 |

Pharmacological Profile

The defining characteristic of this compound is its action as a very weak partial agonist at the α4β2 nAChR. This means that while it binds to the receptor, it elicits a much lower maximal response compared to a full agonist like acetylcholine or even a stronger partial agonist like its parent compound, cytisine.

In Vitro Pharmacology

Studies have shown that this compound has high affinity for the α4β2 nAChR but demonstrates very low efficacy.[5] Its activity at other nAChR subtypes, such as α3β4 and α7, is significantly lower than that of cytisine, indicating a more selective profile for the α4β2 receptor.

Table 2: In Vitro Pharmacological Data for this compound and Cytisine

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of Acetylcholine max response) |

| This compound | α4β2 | 0.023 ± 0.002 | <10% |

| α3β4 | Low Potency | ≤5% | |

| α7 | Low Potency | ≤5% | |

| Cytisine | α4β2 | ~1 | ~15% |

| α3β4 | Moderate Affinity | Full Agonist | |

| α7 | Lower Affinity | Full Agonist | |

| *Note: The α4β2 receptor can exist in different stoichiometries, which may affect binding and efficacy. |

Pharmacokinetics

Specific pharmacokinetic data for this compound are not extensively published. However, data from the parent compound, cytisine, can provide some insights. Cytisine has a relatively short half-life of approximately 4.8 hours and is primarily cleared renally with minimal metabolism. It is reasonable to assume that this compound may have a similar pharmacokinetic profile, though further studies are needed for confirmation.

Preclinical Evidence for Antidepressant Activity

The primary therapeutic potential of this compound lies in its antidepressant-like effects, which have been demonstrated in established rodent models of depression. The hypothesis is that the weak partial agonism at α4β2 nAChRs leads to a net functional antagonism in the presence of the endogenous neurotransmitter acetylcholine, a mechanism that has been linked to antidepressant effects.

Animal Models of Depression

This compound has shown dose-dependent antidepressant-like effects in the following mouse models:

-

Tail Suspension Test: This test measures the immobility of mice when suspended by their tails, with a decrease in immobility time indicating an antidepressant-like effect. This compound was effective at lower concentrations than cytisine in this model.

-

Forced Swim Test: Similar to the tail suspension test, this model assesses behavioral despair by measuring the time a mouse spends immobile in an inescapable cylinder of water. This compound also demonstrated efficacy in this test.

-

Novelty-Suppressed Feeding Test: This test is sensitive to chronic antidepressant treatment and measures the latency of a food-deprived mouse to eat in a novel, anxiogenic environment. This compound was shown to be effective in this paradigm.

Signaling Pathways and Experimental Workflows

α4β2 nAChR Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of downstream signaling cascades. In the context of mood and reward, the activation of α4β2 nAChRs on dopaminergic neurons in the mesolimbic pathway is of particular importance, as it leads to the release of dopamine. A weak partial agonist like this compound would cause a much smaller and less sustained release of dopamine compared to a full agonist.

Experimental Workflow for Preclinical Antidepressant Screening

The preclinical evaluation of this compound for antidepressant activity follows a standardized workflow involving multiple behavioral assays to ensure the robustness of the findings.

Detailed Experimental Protocols

Synthesis of this compound (Inferred Protocol)

-

Reaction: Palladium-catalyzed Suzuki Coupling.

-

Reactants: 3-bromo-cytisine, Pyridine-3-boronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: Sodium carbonate (Na₂CO₃).

-

Solvent: A mixture of toluene, ethanol, and water.

-

Procedure: 3-bromo-cytisine, pyridine-3-boronic acid, and sodium carbonate are dissolved in the solvent mixture. The solution is degassed with argon. The palladium catalyst is added, and the mixture is heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

In Vitro Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of this compound for nAChR subtypes.

-

Materials: Cell membranes expressing the desired nAChR subtype (e.g., α4β2), a radioligand with high affinity for the receptor (e.g., [³H]epibatidine), test compound (this compound), and appropriate buffers.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tail Suspension Test

-

Animals: Male C57BL/6J mice.

-

Apparatus: A suspension bar or shelf ledge and adhesive tape.

-

Procedure: A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from the bar, ensuring it cannot escape or hold onto any surfaces. The duration of the test is typically 6 minutes.

-

Data Collection: The behavior of the mouse is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any movement except for minor respiratory movements.

-

Analysis: The mean immobility time for the drug-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test

-

Animals: Male C57BL/6J mice.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session.

-

Data Collection: The session is recorded, and the duration of immobility during the last 4 minutes of the test is measured. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

-

Analysis: The mean immobility time for the drug-treated group is compared to the vehicle-treated control group. A significant decrease in immobility suggests an antidepressant-like effect.

Novelty-Suppressed Feeding Test

-

Animals: Male C57BL/6J mice, food-deprived for 24 hours prior to the test.

-

Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm) with a single food pellet placed in the center.

-

Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test session typically lasts for a maximum of 10 minutes.

-

Data Collection: The primary measure is the latency to take the first bite of the food pellet.

-

Analysis: The mean latency to feed for the drug-treated group is compared to the vehicle-treated control group. A significant reduction in the latency to eat is interpreted as an anxiolytic and/or antidepressant-like effect.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antidepressants targeting the α4β2 nicotinic acetylcholine receptor. Its unique pharmacological profile as a very weak partial agonist provides a potential mechanism for achieving therapeutic effects with a favorable side-effect profile. The preclinical data from various rodent models of depression are encouraging and warrant further investigation.

Future research should focus on obtaining a more detailed pharmacokinetic and metabolic profile of this compound to guide dose selection for further studies. Additionally, exploring the effects of chronic administration of this compound in animal models would be crucial to assess its potential for long-term antidepressant efficacy. The synthesis of additional analogs of this compound could also lead to the discovery of compounds with even more optimized pharmacological properties. Ultimately, the progression of this compound or a related compound into clinical trials will be necessary to determine its true therapeutic potential in treating major depressive disorder in humans.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytisine - Wikipedia [en.wikipedia.org]

- 4. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of 3-pyr-Cytisine in Animal Models: A Review of Available Data

Despite growing interest in the therapeutic potential of cytisine derivatives, a comprehensive pharmacokinetic profile of 3-pyr-Cytisine in animal models remains largely unavailable in published scientific literature. This technical guide summarizes the current landscape of research, highlighting the significant gap in quantitative data for this specific compound. While detailed pharmacokinetic parameters for this compound are not documented, this paper will provide available information on its pharmacological effects and, for comparative context, will detail the established pharmacokinetic properties of its parent compound, cytisine, in various animal models.

This compound: Current State of Research

3-(pyridin-3-yl)-cytisine, or this compound, has been investigated for its potential as a therapeutic agent, particularly for its effects on the central nervous system. Studies have characterized it as a weak partial agonist of the α4β2* nicotinic acetylcholine receptor (nAChR). This interaction suggests a potential role in conditions where modulation of this receptor is beneficial.

Research in animal models has primarily focused on the behavioral and pharmacological effects of this compound. For instance, it has demonstrated antidepressant-like effects in mouse models. In studies investigating brain reward function in rats, acute administration of this compound did not affect intracranial self-stimulation (ICSS) thresholds, a measure used to assess the rewarding effects of a substance.

However, a critical knowledge gap exists regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. To date, no studies have been identified that report key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), or bioavailability. This lack of data significantly hinders the preclinical development of this compound and its potential translation to clinical applications.

Pharmacokinetics of Cytisine in Animal Models: A Comparative Overview

In the absence of data for this compound, an examination of the pharmacokinetic properties of its parent compound, cytisine, can provide a foundational understanding and a potential predictive framework. The following tables summarize the available quantitative pharmacokinetic data for cytisine in various animal models.

Table 1: Pharmacokinetic Parameters of Cytisine in Mice

| Parameter | Value | Animal Model | Dosing | Analytical Method |

| Tmax (h) | 2 | Mice | 2 mg/kg (oral) | Not Specified |

| Absorption Rate | 42% | Mice | 2 mg/kg (oral) | Not Specified |

| Half-life (h) | 3.33 | Mice | 2 mg/kg (intravenous) | Not Specified |

Table 2: Pharmacokinetic Parameters of Cytisine in Rabbits

| Parameter | Value | Animal Model | Dosing | Analytical Method |

| Half-life (h) | 0.95 | Rabbits | 2 mg/kg (intravenous) | Not Specified |

Experimental Protocols for Cytisine Pharmacokinetic Studies

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for the key studies cited on cytisine pharmacokinetics.

Pharmacokinetic Study of Cytisine in Rabbits

-

Animal Model: New Zealand rabbits.

-

Dosing:

-

Intravenous (IV): 2 mg/kg body weight.

-

-

Pharmacokinetic Model: The study indicated that cytisine concentration in the blood follows an open two-compartmental pharmacokinetic model.

-

Key Findings: The elimination of cytisine was found to be rapid.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in pharmacokinetic studies, the following diagrams are provided.

Caption: General workflow for a typical animal pharmacokinetic study.

Conclusion and Future Directions

The current body of scientific literature lacks crucial pharmacokinetic data for this compound in animal models. While studies have begun to explore its pharmacological effects, the absence of ADME data presents a significant obstacle to its further development. To advance the therapeutic potential of this compound, future research must prioritize comprehensive pharmacokinetic studies in relevant animal species. These studies should aim to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and to identify major metabolic pathways. The experimental designs should be robust, utilizing validated analytical methods to ensure the accuracy and reliability of the data. Establishing a clear pharmacokinetic profile is an indispensable step towards understanding the dose-response relationship, assessing safety margins, and ultimately, enabling the progression of this compound from a promising compound to a potential therapeutic agent.

The Therapeutic Potential of 3-pyr-Cytisine: A Technical Guide for Drug Development Professionals

November 28, 2025

Abstract

3-(pyridin-3'-yl)-cytisine, a derivative of the natural alkaloid cytisine, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the current scientific understanding of 3-pyr-Cytisine, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation. As a very weak partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs), this compound presents a unique mechanism of action that distinguishes it from its parent compound and other nicotinic ligands. This document is intended for researchers, scientists, and drug development professionals, and aims to consolidate the available data to facilitate further investigation into the therapeutic potential of this molecule.

Introduction

Cytisine, a plant-based alkaloid, has a long history of use in smoking cessation, primarily in Eastern and Central Europe.[1] Its mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), the same receptors that mediate the addictive effects of nicotine. The structural scaffold of cytisine has provided a fertile ground for the development of novel derivatives with modified pharmacological properties. One such derivative is 3-(pyridin-3'-yl)-cytisine (this compound), which has been investigated for its potential as an antidepressant.[2] This document will delve into the technical details of this compound, presenting its known pharmacological data, the experimental protocols used to derive this data, and visualizations of its presumed mechanism of action.

Pharmacological Profile

This compound is characterized as a very weak partial agonist at α4β2 nAChRs.[2][3] Its pharmacological activity is distinct from cytisine, which acts as a partial agonist at α4β2* nAChRs and a full agonist at α3β4* and α7 nAChRs.[2] In contrast, this compound demonstrates high selectivity for the α4β2 subtype with minimal to no agonist activity at α3β4 and α7 nAChRs.

Receptor Binding and Functional Activity

The following tables summarize the quantitative data available for this compound's interaction with various nAChR subtypes. The data is primarily derived from electrophysiological studies on Xenopus oocytes expressing specific human nAChR subunit combinations.

Table 1: Functional Efficacy of this compound at Human nAChR Subtypes

| Receptor Subtype | Efficacy (% of Acetylcholine Maximum Response) | Reference |

| α4β2 (Low Sensitivity) | 8% | |

| α4β2 (High Sensitivity) | 3% | |

| α3β4 | ≤ 5% | |

| α7 | ≤ 5% |

Table 2: Potency of this compound at Human α4β2 nAChRs

| Parameter | Value | Receptor Subtype | Reference |

| IC50 (inhibition of 30 µM ACh) | 60 ± 12 nM | Mixed α4β2 |

Preclinical Efficacy in Animal Models

The potential antidepressant-like effects of this compound have been evaluated in rodent models of depression.

Table 3: Antidepressant-Like Effects of this compound in Mice

| Behavioral Test | Species | Doses Tested (mg/kg) | Active Doses (mg/kg) | Effect | Reference |

| Tail Suspension Test | C57BL/6J Mice | 0.3, 0.6, 0.9 | 0.6 | Significantly decreased immobility time | |

| Forced Swim Test | C57BL/6J Mice | 0.3, 0.6, 0.9 | 0.3, 0.6, 0.9 | Significantly decreased immobility time |

In studies using the intracranial self-stimulation (ICSS) procedure in rats to assess effects on brain reward function, acute administration of this compound did not affect ICSS thresholds, unlike nicotine and varenicline which lowered them. Furthermore, this compound did not diminish the elevations in ICSS thresholds associated with nicotine withdrawal, a key indicator of potential efficacy in treating nicotine dependence-associated dysphoria.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through its interaction with α4β2 nAChRs. As a weak partial agonist, it is hypothesized to produce its antidepressant-like effects by blocking the activity of the endogenous neurotransmitter, acetylcholine, at these receptors, rather than by stimulating them. This functional antagonism at α4β2 nAChRs is thought to be the key mechanism underlying its therapeutic potential.

The downstream signaling cascade following the activation of α4β2 nAChRs is complex and can involve multiple pathways. While specific studies on the downstream effects of this compound are not available, the general signaling pathways associated with α4β2 nAChR activation are depicted below. It is important to note that as a weak partial agonist, this compound would likely modulate these pathways to a much lesser extent than a full agonist like acetylcholine or even a stronger partial agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to assess the functional properties of this compound at specific nAChR subtypes.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.

-

cRNA Injection: cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2) are synthesized in vitro. A Nanoject injector is used to inject a specific amount of each cRNA (typically 50 nl) into the cytoplasm of each oocyte. Oocytes are then incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. Two microelectrodes (filled with 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).

-

Drug Application: Agonists and antagonists are applied via the perfusion system. The current responses to agonist application are recorded. To determine efficacy, the peak current response to a saturating concentration of this compound is compared to the peak current response to a saturating concentration of acetylcholine. To determine potency (IC50), increasing concentrations of this compound are co-applied with a fixed concentration of acetylcholine, and the inhibition of the acetylcholine-induced current is measured.

Tail Suspension Test (TST)

This test is a widely used behavioral assay to screen for potential antidepressant drugs in mice.

-

Apparatus: A suspension box that allows the mouse to hang freely without its tail or body touching any surface. The tail is secured to a lever or bar using adhesive tape.

-

Procedure:

-

A piece of adhesive tape is attached to the mouse's tail, approximately 1-2 cm from the tip.

-

The mouse is suspended by its tail from the suspension bar.

-

The behavior of the mouse is recorded for a 6-minute period.

-

The primary measure is "immobility time," which is defined as the period during which the mouse hangs passively and is completely motionless.

-

-

Data Analysis: The total duration of immobility during the 6-minute test is scored by a trained observer, often with the aid of video recording and analysis software. A decrease in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

Similar to the TST, the FST is another common behavioral test for assessing antidepressant efficacy.

-

Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth that prevents the mouse from touching the bottom with its tail or hind limbs. The water temperature is maintained at a constant, mild temperature (e.g., 23-25°C).

-

Procedure:

-

The mouse is gently placed into the water-filled cylinder.

-

The behavior of the mouse is recorded for a 6-minute period.

-

The primary measure is "immobility time," which is defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis: The total duration of immobility, typically during the last 4 minutes of the 6-minute test, is scored. A reduction in immobility time suggests an antidepressant-like effect.

Synthesis, Pharmacokinetics, and Toxicology: Current Gaps in Knowledge

A thorough review of the existing scientific literature reveals significant gaps in our understanding of this compound, which are critical for its further development as a therapeutic agent.

-

Pharmacokinetics (ADME): There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species. Pharmacokinetic studies are essential to determine the compound's bioavailability, half-life, and potential for drug-drug interactions.

-

Toxicology: The safety and toxicological profile of this compound has not been reported. In vitro and in vivo toxicology studies are necessary to identify any potential adverse effects and to establish a safe dose range for further studies.

Conclusion and Future Directions

This compound is a novel derivative of cytisine with a distinct pharmacological profile as a very weak partial agonist of α4β2 nAChRs. Preclinical studies in animal models of depression have shown promising antidepressant-like effects. However, significant gaps in our knowledge remain, particularly concerning its synthesis, pharmacokinetics, and safety profile.

For the continued exploration of this compound's therapeutic potential, the following research areas are of high priority:

-

Development and publication of a robust and scalable synthesis protocol.

-

Comprehensive pharmacokinetic studies in preclinical species to characterize its ADME profile.

-

In-depth investigation of its downstream signaling effects to fully elucidate its mechanism of action.

-

A thorough toxicological evaluation to assess its safety profile.

Addressing these knowledge gaps will be crucial in determining whether this compound can be advanced into further preclinical and, ultimately, clinical development as a novel therapeutic agent for neuropsychiatric disorders.

References

3-pyr-Cytisine for Smoking Cessation Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 3-(pyridin-3'-yl)-cytisine (3-pyr-Cytisine), a derivative of the smoking cessation aid cytisine. While cytisine (as cytisinicline) has demonstrated efficacy in clinical trials, research into its derivatives aims to identify compounds with improved pharmacological profiles. This whitepaper details the current state of knowledge regarding this compound, focusing on its mechanism of action, synthesis, and preclinical evaluation. The available data suggests that while this compound is a high-affinity ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), its very low efficacy as a partial agonist and its failure to alleviate nicotine withdrawal symptoms in preclinical models indicate it may not be a viable candidate for smoking cessation monotherapy. However, its distinct pharmacological profile and observed antidepressant-like effects make it a valuable research tool for probing the complex roles of nAChR subtypes in nicotine dependence and mood disorders.

Introduction

Nicotine addiction, the primary driver of tobacco smoking, is mediated by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. The α4β2 nAChR subtype is a key target for smoking cessation therapies due to its high affinity for nicotine and its role in the reinforcing effects of the drug.[1] Partial agonists of the α4β2 nAChR, such as varenicline and cytisine, are effective smoking cessation aids.[2][3] They are thought to work by a dual mechanism: providing a low level of stimulation to reduce withdrawal symptoms and cravings, while simultaneously blocking the rewarding effects of nicotine from smoked tobacco.[4]

This compound is a synthetic derivative of cytisine that has been investigated to understand the structure-activity relationships of this class of compounds.[5] This whitepaper summarizes the available preclinical data on this compound to inform future research and drug development efforts in the field of nicotine addiction.

Mechanism of Action

This compound is a partial agonist of the α4β2 nAChR. However, it is characterized as a very weak partial agonist, exhibiting significantly lower efficacy compared to its parent compound, cytisine. It has a high affinity for the α4β2 receptor subtype but shows much lower potency at α3β4 and α7 nAChRs. This selectivity for the α4β2 subtype is a desirable characteristic for a smoking cessation drug, as it may reduce off-target effects.

Signaling Pathways

As a partial agonist at the α4β2 nAChR, this compound is expected to modulate downstream signaling cascades, albeit to a lesser extent than full agonists like nicotine. Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This can trigger a cascade of intracellular events, including the activation of voltage-gated calcium channels and the subsequent release of neurotransmitters, most notably dopamine in the mesolimbic pathway, which is strongly associated with reward and reinforcement. The sustained, low-level activation by a partial agonist is thought to stabilize the receptor in a desensitized state, further blocking the effects of nicotine. Additionally, nAChR activation can influence other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

Quantitative Data

The following tables summarize the available quantitative pharmacological data for this compound in comparison to nicotine and its parent compound, cytisine. Data for this compound is limited, and the provided values are from a single source and should be interpreted with caution pending further validation in peer-reviewed literature.

Table 1: Binding Affinity (Ki, nM) at nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 |

| This compound | 0.91 | 119 | 1100 |

| Cytisine | ~1 | ~300 | ~3000 |

| Nicotine | ~1 | ~100 | ~1000 |

Note: Data for this compound is from a commercial supplier (GlpBio) and has not been independently verified in the peer-reviewed literature found. Data for Cytisine and Nicotine are approximate values from various sources for comparative purposes.

Table 2: Functional Activity (EC50 and Emax) at α4β2 nAChRs

| Compound | EC50 (µM) | Emax (% of Acetylcholine) |

| This compound | ~30 | <10% |

| Cytisine | ~1 | ~20-40% |

| Nicotine | ~1-10 | ~80-100% |

Note: Data represents approximate values compiled from various preclinical studies and is intended for comparative purposes. The efficacy of this compound is notably low.

Experimental Protocols

Synthesis of 3-(pyridin-3'-yl)-cytisine

General Workflow for Synthesis of Cytisine Derivatives:

Protocol Outline:

-

Protection: The secondary amine of the cytisine scaffold is protected to prevent side reactions.

-

Halogenation: A halogen (e.g., bromine or iodine) is introduced at the 3-position of the pyridone ring of the protected cytisine.

-

Suzuki Coupling: The halogenated intermediate is reacted with pyridine-3-boronic acid in the presence of a palladium catalyst and a base.

-

Deprotection: The protecting group on the secondary amine is removed.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography.

Intracranial Self-Stimulation (ICSS) in Rats

This protocol is adapted from the study by Igari et al. (2014) which evaluated the effect of this compound on nicotine withdrawal.

Objective: To assess the effect of this compound on the reward threshold elevation (anhedonia) associated with spontaneous nicotine withdrawal.

Methodology:

-

Surgery: Male Wistar rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.

-

Training: Rats are trained to press a lever to receive electrical stimulation. The intensity of the stimulation is varied to determine the threshold at which the rat will reliably respond.

-

Nicotine Administration: Rats are made dependent on nicotine via continuous infusion using osmotic minipumps for 14 days.

-

Withdrawal and Treatment: The minipumps are removed to induce spontaneous withdrawal. During the withdrawal phase, rats are treated with this compound or a vehicle control.

-

ICSS Testing: ICSS thresholds are measured at various time points during withdrawal. An elevation in the threshold indicates a dysphoric or anhedonic state.

-

Data Analysis: The ICSS thresholds of the this compound-treated group are compared to the vehicle-treated group to determine if the drug mitigates the withdrawal-induced anhedonia.

Preclinical Research Findings

In Vitro Pharmacology

As previously mentioned, this compound is a high-affinity, low-efficacy partial agonist of the α4β2 nAChR. It displays significantly less agonist activity at α3β4 and α7 nAChR subtypes compared to cytisine. This profile suggests that at therapeutic doses, this compound would primarily act as a functional antagonist at α4β2 receptors, occupying the receptor but producing minimal stimulation.

In Vivo Behavioral Studies

The most direct evaluation of this compound's potential for smoking cessation comes from a study on nicotine withdrawal in rats. This study found that while varenicline and cytisine significantly attenuated the dysphoric-like state (anhedonia) associated with nicotine withdrawal, this compound had no effect. This is a critical finding, as the ability to alleviate withdrawal symptoms is a key mechanism for the efficacy of smoking cessation medications.

Interestingly, this compound has demonstrated antidepressant-like effects in several mouse models, including the tail suspension test and the forced swim test. These effects are observed at doses that do not significantly alter locomotor activity, suggesting a specific effect on mood-related behaviors. The antidepressant-like properties are thought to be mediated by its functional antagonism at α4β2 nAChRs.

Clinical Research

To date, there are no published clinical trials evaluating this compound for smoking cessation in humans. The preclinical data, particularly its ineffectiveness in the nicotine withdrawal model, suggests that it may not be a promising candidate for this indication as a standalone treatment.

Discussion and Future Directions

The available evidence paints a clear, albeit nuanced, picture of this compound. Its high affinity and selectivity for the α4β2 nAChR, combined with its very low intrinsic efficacy, make it an excellent example of a functional antagonist at this receptor subtype.

The lack of efficacy in the nicotine withdrawal model is a significant hurdle for its development as a primary smoking cessation aid. This finding suggests that a certain level of partial agonism, as seen with cytisine and varenicline, may be necessary to alleviate the negative affective states that drive relapse.

However, the antidepressant-like effects of this compound are noteworthy. Given the high comorbidity of depression and nicotine dependence, there may be a potential role for compounds with this profile as adjuncts to other smoking cessation therapies, or for treating specific subpopulations of smokers with depressive symptoms.

Future research on this compound could focus on:

-

Comprehensive Pharmacological Profiling: A thorough characterization of its binding affinities and functional activities across all nAChR subtypes is needed to confirm its selectivity and better understand its mechanism of action.

-

Evaluation in Other Addiction Models: Assessing its effects in nicotine self-administration and reinstatement models would provide further insight into its potential to reduce the reinforcing effects of nicotine.

-

Combination Therapies: Investigating its use in combination with other smoking cessation medications, such as nicotine replacement therapy, could reveal synergistic effects.

-

Exploration of Antidepressant Effects: Further preclinical and potentially clinical studies are warranted to explore its potential as a novel antidepressant, particularly in the context of nicotine addiction.

Conclusion

This compound is a valuable research tool for dissecting the pharmacology of nAChRs and their role in nicotine dependence and mood. However, based on current preclinical evidence, it is unlikely to be an effective monotherapy for smoking cessation due to its inability to ameliorate nicotine withdrawal symptoms. Its antidepressant-like properties suggest a potential, albeit different, therapeutic avenue that warrants further investigation. For drug development professionals, this compound serves as an important case study on the fine balance between partial agonist efficacy and functional antagonism required for a successful smoking cessation therapeutic.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early-Stage Research on 3-pyr-Cytisine for Depression: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on 3-(pyridin-3'-yl)-cytisine (3-pyr-Cytisine), a novel compound investigated for its potential antidepressant properties. This document summarizes key quantitative data, outlines detailed experimental protocols from preclinical studies, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound, primarily in comparison to its parent compound, cytisine.

Table 1: In Vitro Efficacy and Potency at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | Receptor Subtype | Efficacy (% of Acetylcholine max response) | Potency (EC₅₀, µM) |

| This compound | α4β2 (High Sensitivity) | 3%[1] | ~0.1 |